N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide
Description
N-[4-(1-{[(2-Methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide is a benzamide derivative characterized by a cyclobutyl ring substituted with a 2-methoxyethylaminocarbonyl group at the para position of the phenyl ring. The 3-methylbenzamide moiety provides a rigid aromatic backbone, while the cyclobutyl and methoxyethyl groups introduce steric and electronic complexity.
Properties
IUPAC Name |
2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXWLDCVJKYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Shares the 3-methylbenzamide core but substitutes the cyclobutyl-methoxyethyl group with a hydroxy-dimethylethyl moiety.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic and crystallographic validation .
- Functional Differences: The hydroxy-dimethylethyl group acts as an N,O-bidentate directing group, enhancing utility in metal-catalyzed C–H bond functionalization.
- Applications : Primarily explored in catalysis, whereas the target compound’s cyclobutyl group suggests possible use in constrained peptide mimetics or kinase inhibitors.
N-(2-Amino-4-pyridyl)-4-[(3-Methoxycinnamoyl)aminomethyl]benzamide
- Structure : Features a benzamide core with a 3-methoxycinnamoyl substituent and a pyridylamine group.
- The cyclobutyl-methoxyethyl group in the target compound may reduce metabolic degradation compared to the labile cinnamoyl moiety.
- Biological Relevance : Similar benzamide derivatives are often explored as kinase inhibitors or anti-inflammatory agents, suggesting possible overlapping therapeutic avenues .
Sibutramine and Derivatives
- Functional Contrasts :
- Mechanism : Sibutramine enhances satiety and thermogenesis via central nervous system (CNS) modulation , whereas the target compound’s lack of a basic amine group likely precludes similar CNS activity.
- Pharmacokinetics : Sibutramine’s metabolites exhibit prolonged activity, while the cyclobutyl group in the target compound may alter metabolic stability or cytochrome P450 interactions.
- Adverse Effects : Sibutramine’s dry mouth, constipation, and insomnia (reported in 84% of patients ) highlight risks associated with CNS-targeting benzamides, which the target compound might avoid due to structural dissimilarity.
Physicochemical Comparison
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Sibutramine |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 235.3 g/mol | 279.4 g/mol |
| LogP | ~3.5 (predicted) | 1.2 (experimental) | 4.1 (experimental) |
| Hydrogen Bond Donors | 2 | 2 | 0 |
| Key Functional Groups | Cyclobutyl, Methoxyethyl | Hydroxy-dimethylethyl | Chlorophenyl, Isopropyl |
Biological Activity
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of 340.42 g/mol. It features a cyclobutyl moiety linked to a phenyl group, with an N-(2-methoxyethyl) amino carbonyl substituent that enhances its solubility and bioavailability.
Research indicates that this compound may act as an agonist for specific serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in various neuropsychiatric conditions. The selectivity for G_q signaling pathways over β-arrestin recruitment suggests potential applications in treating disorders like depression and anxiety, where modulation of serotonin pathways is critical .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of similar compounds, highlighting their potential in modulating neurotransmitter systems. For instance, compounds designed around the same structural framework have shown significant activity in calcium flux assays, indicating effective receptor engagement at low concentrations (EC50 values in the nanomolar range) .
Case Studies
- Antipsychotic Activity : A study demonstrated that related N-substituted compounds exhibited antipsychotic-like effects in animal models. These compounds showed significant efficacy in reducing hyperactivity induced by amphetamines, thus supporting their potential use as antipsychotic agents .
- Neuroprotective Effects : In models of cerebral ischemia, compounds with similar structures have been shown to enhance cerebral blood flow and exhibit neuroprotective properties. This suggests that this compound could also possess neuroprotective effects worth investigating further .
Summary of Key Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Significant selectivity for 5-HT_2C receptor | Potential for treating mood disorders |
| Study 2 | Antipsychotic-like effects observed | Possible application in schizophrenia treatment |
| Study 3 | Neuroprotective properties demonstrated | Implications for stroke recovery therapies |
Future Directions
Further research is warranted to elucidate the complete pharmacodynamics and pharmacokinetics of this compound. In vivo studies are essential to confirm its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
